Manganese molybdenum tetraoxide

Übersicht

Beschreibung

Synthesis Analysis

The hydrothermal synthesis of manganese molybdenum compounds has been a subject of study, revealing complex structures and potential catalytic activities. For instance, a manganese molybdenum phosphate was hydrothermally synthesized and showed high catalytic activity in the oxidation of acetaldehyde, indicating the compound's potential in catalysis (Lin Xu et al., 1999).

Molecular Structure Analysis

Structural analysis of manganese molybdenum compounds has shown a variety of coordination environments for manganese, influenced by the incorporation of molybdenum. For example, structural distortion and morphological evolution in molybdenum-doped manganese oxide materials have been observed, which significantly enhance their catalytic performance (Chun‐Hu Chen et al., 2015).

Chemical Reactions and Properties

Manganese molybdenum compounds have been identified as efficient catalysts in various reactions. The electrodeposition of manganese and molybdenum mixed oxide thin films has been explored for their charge storage properties, demonstrating their utility in energy storage applications (M. Nakayama et al., 2005).

Physical Properties Analysis

The preparation and structure of manganese molybdates have been investigated, showing the transformation of these compounds under different conditions and their unique crystal structures, which contribute to their distinct physical properties (A. Clearfield et al., 1985).

Chemical Properties Analysis

The determination of molybdenum in various matrices using manganese dioxide as a coprecipitating agent underscores the chemical properties and applications of manganese molybdenum compounds in analytical chemistry (K. M. Chan et al., 1966).

Wissenschaftliche Forschungsanwendungen

Concentration and Determination in Natural Waters and Biological Materials

Manganese molybdenum tetraoxide's application extends to the concentration and determination of molybdenum in natural waters, including seawater, and in biological materials. The coprecipitation with hydrous manganese dioxide facilitates the concentration of molybdenum from these sources. Molybdenum is then determined photometrically after dissolving the precipitate, providing a reliable method with a low coefficient of variation for various samples, including sea water, argillaceous sediments, and biological materials (Chan & Riley, 1966).

Preconcentration for Trace Detection in Water Samples

The material also plays a critical role in the preconcentration of molybdenum for trace detection in water samples. Utilizing miniaturized coprecipitation with hydrous manganese(IV) oxide, it enables the quantitative capture of molybdenum from water, significantly enhancing the detection limit and allowing for the successful application to environmental samples such as river water and snow (Shimizu et al., 1999).

Catalyst in Oxidative Dehydrogenation

In the field of catalysis, manganese oxide impregnated with molybdenum has demonstrated high yield, productivity, and stability as a catalyst in the oxidative dehydrogenation of propane to propene. This application highlights the material's potential in industrial processes for the production of valuable chemicals at lower temperatures (Cadús & Ferretti, 2000).

Battery Cathode Applications

Research into the electrochemical properties of manganese dioxide cathodes containing molybdenum trioxide has revealed improvements in the discharge behavior of batteries, particularly in the Zn/H2SO4/MnO2 system. This suggests potential applications in enhancing the performance and longevity of battery cathodes (Våland, 1976).

Enhanced Catalytic Performance through Structural Distortion

The incorporation of molybdenum into manganese oxide-based catalysts, such as K-OMS-2, has been shown to induce structural distortions that significantly improve catalytic activity, particularly in applications like CO oxidation. This structural distortion, from tetragonal to monoclinic cell, enhances the material's functionality, offering insights into the design of more efficient catalysts for environmental and industrial applications (Chen et al., 2015).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

dioxido(dioxo)molybdenum;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mn.Mo.4O/q+2;;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYZFLCQIQOHNTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

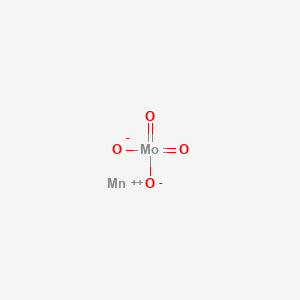

[O-][Mo](=O)(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnMoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801030492 | |

| Record name | Manganese molybdenum oxide (MnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow-brown powder; Insoluble in water; [MSDSonline] | |

| Record name | Manganese(II) molybdate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2554 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese molybdenum tetraoxide | |

CAS RN |

14013-15-1 | |

| Record name | Manganese molybdenum oxide (MnMoO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014013151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese molybdenum oxide (MnMoO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese molybdenum oxide (MnMoO4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801030492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Manganese molybdenum tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.371 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadeca-9,12-dienethioate](/img/structure/B78172.png)